Astacein
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Overview
Description
Astacein is a member of the astacin family of multidomain metalloendopeptidases. These enzymes are either secreted or membrane-anchored and are found in a variety of organisms, from hydra to humans . This compound plays a crucial role in the activation of growth factors, degradation of polypeptides, and processing of extracellular proteins .
Preparation Methods
Astacein is generally synthesized as an inactive zymogen (pro-enzyme). The activity of this compound relies on the post-translational removal of amino terminal pro-peptides . The synthetic routes involve the expression of the enzyme in suitable host cells, followed by purification and activation. Industrial production methods typically involve recombinant DNA technology to produce the enzyme in large quantities .
Chemical Reactions Analysis
Astacein undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium periodate, sodium sulfate, and hydrazine hydrate . The major products formed from these reactions include different oxidation states of this compound, such as astatide (At−), astatate (AtO3−), and perastatate (AtO4−) .
Scientific Research Applications
Astacein has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of metalloendopeptidases and their role in protein degradation . In biology, this compound is crucial for understanding developmental processes, such as sperm-egg fusion, embryonic patterning, and tissue differentiation . In medicine, this compound is being explored as a therapeutic target for diseases related to its malfunction, such as cancer, inflammation, and fibrosis . In industry, this compound is used in the production of bioactive compounds and as a tool for protein engineering .
Mechanism of Action
Astacein exerts its effects by cleaving peptide bonds in polypeptides and proteins. The enzyme’s active site contains a zinc ion, which is essential for its catalytic activity . The zinc ion is coordinated by three histidine residues, a tyrosine, and a water molecule, which facilitate the hydrolysis of peptide bonds . The molecular targets of this compound include various extracellular matrix proteins and growth factors .
Comparison with Similar Compounds
Astacein is part of the metzincin superfamily of metallopeptidases, which includes other enzymes such as thermolysin, serralysins, and matrix metalloendopeptidases . Compared to these enzymes, this compound has a unique zinc-binding motif (HEXXHXXGXXH) and a specific glutamate residue that distinguishes it from other metalloendopeptidases . Similar compounds include meprins, which are also part of the astacin family and share similar structural features .
Properties
CAS No. |
579-14-6 |
---|---|
Molecular Formula |
C72H108O6 |
Molecular Weight |
1069.6 g/mol |
IUPAC Name |
[4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-(4-hexadecanoyloxy-2,6,6-trimethyl-3-oxocyclohexa-1,4-dien-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,3,5-trimethyl-6-oxocyclohexa-1,4-dien-1-yl] hexadecanoate |
InChI |
InChI=1S/C72H108O6/c1-13-15-17-19-21-23-25-27-29-31-33-35-37-49-67(73)77-65-55-71(9,10)63(61(7)69(65)75)53-51-59(5)47-41-45-57(3)43-39-40-44-58(4)46-42-48-60(6)52-54-64-62(8)70(76)66(56-72(64,11)12)78-68(74)50-38-36-34-32-30-28-26-24-22-20-18-16-14-2/h39-48,51-56H,13-38,49-50H2,1-12H3/b40-39+,45-41+,46-42+,53-51+,54-52+,57-43+,58-44+,59-47+,60-48+ |
InChI Key |
NHSUWMKUPCDXGS-CHSCTOIBSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC1=CC(C(=C(C1=O)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2=C(C(=O)C(=CC2(C)C)OC(=O)CCCCCCCCCCCCCCC)C)\C)\C)/C)/C)(C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1=CC(C(=C(C1=O)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)C(=CC2(C)C)OC(=O)CCCCCCCCCCCCCCC)C)C)C)(C)C |
Origin of Product |
United States |
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